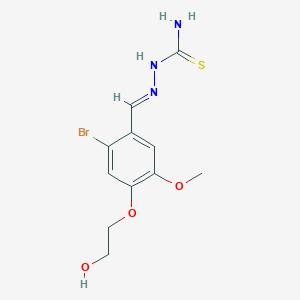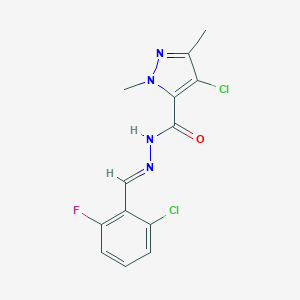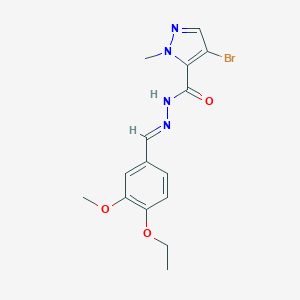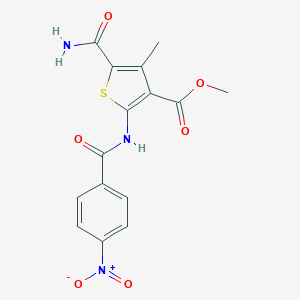
2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzaldehyde thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzaldehyde thiosemicarbazone is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a hydroxyethoxy group, a methoxy group, and a thiosemicarbazone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzaldehyde thiosemicarbazone typically involves multiple steps. One common approach is to start with the synthesis of 2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzaldehyde. This can be achieved through the bromination of 4-(2-hydroxyethoxy)-5-methoxybenzaldehyde using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Once the aldehyde is obtained, it is then reacted with thiosemicarbazide in the presence of an acid catalyst to form the thiosemicarbazone derivative. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzaldehyde thiosemicarbazone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to corresponding amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
科学研究应用
2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzaldehyde thiosemicarbazone has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzaldehyde thiosemicarbazone involves its interaction with specific molecular targets. The thiosemicarbazone moiety can chelate metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, leading to potential therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
- 2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile
- 2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzene
Uniqueness
2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzaldehyde thiosemicarbazone is unique due to the presence of the thiosemicarbazone moiety, which imparts distinct chemical reactivity and potential biological activities. Compared to similar compounds, it offers a broader range of applications in both chemical synthesis and biological research.
属性
分子式 |
C11H14BrN3O3S |
|---|---|
分子量 |
348.22g/mol |
IUPAC 名称 |
[(E)-[2-bromo-4-(2-hydroxyethoxy)-5-methoxyphenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C11H14BrN3O3S/c1-17-9-4-7(6-14-15-11(13)19)8(12)5-10(9)18-3-2-16/h4-6,16H,2-3H2,1H3,(H3,13,15,19)/b14-6+ |
InChI 键 |
ZPQDDCFXFREJOS-MKMNVTDBSA-N |
SMILES |
COC1=C(C=C(C(=C1)C=NNC(=S)N)Br)OCCO |
手性 SMILES |
COC1=C(C=C(C(=C1)/C=N/NC(=S)N)Br)OCCO |
规范 SMILES |
COC1=C(C=C(C(=C1)C=NNC(=S)N)Br)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)cyclopentanecarboxamide](/img/structure/B450841.png)
![Propyl 4-(4-bromophenyl)-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B450842.png)


![methyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B450848.png)
![Isopropyl 5-methyl-4-phenyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B450850.png)
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-{4-nitrobenzylidene}benzohydrazide](/img/structure/B450851.png)
![5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3,4,5-TRIMETHOXYPHENYL)-2-FURAMIDE](/img/structure/B450853.png)
![N~1~-[4-(1-{(E)-2-[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]ACETAMIDE](/img/structure/B450854.png)
![4-(4-Tert-butylphenyl)-2-[(3,5-dimethoxybenzoyl)amino]-5-methylthiophene-3-carboxamide](/img/structure/B450856.png)
![N-benzyl-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B450859.png)

![N'-[4-(allyloxy)benzylidene]-2-(2,4-dichlorophenoxy)propanohydrazide](/img/structure/B450862.png)
![Methyl 4-(2,4-dimethylphenyl)-5-methyl-2-[(2-methyl-3-furoyl)amino]thiophene-3-carboxylate](/img/structure/B450865.png)
